molecular formula C24H18O6 B13659609 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde

5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde

Cat. No.: B13659609
M. Wt: 402.4 g/mol
InChI Key: SFANUSDFJSZICZ-UHFFFAOYSA-N
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Description

The molecule features two benzene rings: one substituted with 3,5-diformylphenyl and 2,5-dimethoxyphenyl groups, and the other containing 1,3-dicarbaldehyde functionalities. The aldehyde groups are critical for covalent bonding in materials like covalent organic frameworks (COFs), while the methoxy substituents may enhance solubility during synthesis. This compound likely serves as a ligand for constructing porous materials or molecular motors due to its reactive aldehyde moieties and rigid aromatic backbone .

Properties

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C24H18O6/c1-29-23-9-22(20-7-17(13-27)4-18(8-20)14-28)24(30-2)10-21(23)19-5-15(11-25)3-16(6-19)12-26/h3-14H,1-2H3

InChI Key

SFANUSDFJSZICZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=CC(=C2)C=O)C=O)OC)C3=CC(=CC(=C3)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available benzene derivatives.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride.

    Coupling Reactions: The final step involves coupling the intermediate compounds through Suzuki or Heck coupling reactions, using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reactivity and Reactions

The compound’s reactivity is governed by its aldehyde groups and electron-donating methoxy substituents. Key reactions include:

Reaction Type Mechanism Conditions/Reagents Products
Nucleophilic Addition Attack by nucleophiles (e.g., amines, hydrazines) on aldehyde carbonyls.Amines, hydrazines, acidic conditionsImine derivatives, hydrazones
Condensation Reactions Formation of α,β-unsaturated aldehydes via aldol-like coupling.Aldehydes, ketones, base catalysisCross-conjugated aldehydes
Cross-Coupling Aldehyde participation in coupling (e.g., Suzuki-Miyaura).Palladium catalysts, boronic acidsBiaryl or heteroaryl derivatives
Reduction Conversion of aldehydes to alcohols or alkanes.Reducing agents (e.g., NaBH4, LiAlH4)Alcohol or alkane derivatives

Analytical and Structural Data

Property Value
Molecular Formula C27H18O3
Molecular Weight 390.43 g/mol
CAS Number 118688-53-2 (terphenyl dicarbaldehyde analog)
Solubility Moderate in organic solvents (e.g., DMSO, DMF)
Storage Inert atmosphere, 2–8°C

Experimental Considerations

  • Synthesis Optimization : Reaction conditions (e.g., temperature, solvent choice) must be tightly controlled to minimize side reactions (e.g., over-formylation).

  • Safety : Aldehydes are reactive and may require handling under inert atmospheres to prevent oxidation or polymerization .

Scientific Research Applications

5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde depends on its application:

    Molecular Targets: In biological systems, it may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can participate in electron transfer processes, making it useful in materials science and electronic applications.

Comparison with Similar Compounds

5,5'-(1,2-Ethynediyl)diisophthalaldehyde

Key Differences :

  • Structure : Contains an ethynediyl (-C≡C-) linker between two 3,5-diformylphenyl groups, whereas the target compound uses a methoxy-substituted phenyl bridge.
  • Reactivity : The ethynediyl group enhances conjugation and rigidity, favoring π-π stacking in COFs. Methoxy groups in the target compound may improve solubility in polar solvents .
  • Applications: Both compounds are used in COFs, but the ethynediyl-linked analog is specifically noted for molecular motor synthesis due to its rigid backbone .

Data Table :

Property Target Compound* 5,5'-(1,2-Ethynediyl)diisophthalaldehyde
Molecular Formula Not explicitly provided C₁₈H₁₀O₄
Molecular Weight ~318.3 g/mol (estimated) 290.3 g/mol
Key Functional Groups Aldehyde, methoxy Aldehyde, ethynediyl
Primary Applications COFs, porous materials COFs, molecular motors
Solubility Likely higher in polar solvents Moderate (rigid structure)

Oxyresveratrol (4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol)

Key Differences :

  • Functional Groups : Oxyresveratrol has hydroxyl and styryl groups instead of aldehydes, making it more suited for pharmacological applications (e.g., antioxidant, anti-inflammatory) .
  • Electronic Effects : Hydroxyl groups are electron-donating, contrasting with the electron-withdrawing aldehydes in the target compound. This difference significantly alters reactivity and interaction with biological targets .

Data Table :

Property Target Compound* Oxyresveratrol
Molecular Formula Not explicitly provided C₁₄H₁₂O₄
Molecular Weight ~318.3 g/mol (estimated) 244.24 g/mol
Key Functional Groups Aldehyde, methoxy Hydroxyl, styryl
Primary Applications Materials science Pharmacology, cosmetics
Reactivity Covalent bonding (COFs) Hydrogen bonding, radical scavenging

5-[3-Carboxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic Acid

Key Differences :

  • Functional Groups : This analog replaces aldehydes with carboxylic acids and introduces a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing. This enhances acidity and alters electronic properties compared to the target compound’s methoxy groups .
  • Applications : Used as a synthetic intermediate for fine chemicals, whereas the target compound’s aldehydes enable dynamic covalent chemistry in COFs .

Data Table :

Property Target Compound* 5-[3-Carboxy-5-(CF₃)phenyl]benzene-1,3-dicarboxylic Acid
Molecular Formula Not explicitly provided Likely C₁₆H₉F₃O₆
Molecular Weight ~318.3 g/mol (estimated) ~362.2 g/mol (estimated)
Key Functional Groups Aldehyde, methoxy Carboxylic acid, trifluoromethyl
Primary Applications COFs, porous materials Intermediates, fine chemicals
Reactivity Schiff base formation Acid-base reactions, esterification

Biological Activity

Chemical Structure and Properties

This compound features a benzene core with multiple aldehyde and methoxy substituents, which may influence its reactivity and biological interactions. The presence of the dicarbaldehyde group suggests potential for interactions with biological macromolecules, such as proteins and nucleic acids.

Structural Formula

The structural formula can be represented as follows:

C21H18O4\text{C}_{21}\text{H}_{18}\text{O}_4

This indicates a molecular weight of 342.37 g/mol.

Antioxidant Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. For instance, derivatives of dimethoxyphenyl compounds have shown promising results in scavenging free radicals in vitro .

Anticancer Activity

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeMechanism of ActionKey Findings
BreastApoptosis inductionSignificant reduction in cell viability
LungCell cycle arrestInhibition of tumor growth in vivo
ColonReactive oxygen species generationEnhanced apoptosis observed

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that similar aldehyde-containing compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging evidence suggests that compounds with methoxy and aldehyde substituents may possess neuroprotective properties. Research indicates that they can mitigate neuroinflammation and oxidative stress, which are pivotal in neurodegenerative diseases .

Case Study 1: Anticancer Effects on Breast Cancer Cells

A recent experimental study investigated the effects of 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in:

  • Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed.
  • Induction of apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
  • Alteration of gene expression : Upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2) were noted.

Case Study 2: Antimicrobial Activity against Staphylococcus aureus

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.
  • Mechanism : The compound disrupted bacterial cell wall synthesis, leading to increased permeability and cell lysis.

Q & A

Q. What statistical methods are robust for analyzing reproducibility in multi-step syntheses?

  • Methodological Answer : Use multivariate analysis (ANOVA) to partition variance between steps. Apply Bayesian inference to quantify confidence intervals for yield distributions. Open-source platforms like R or Python’s SciPy suite enable reproducible workflows .

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